molecular formula C8H10N2O2 B13998477 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide

Cat. No.: B13998477
M. Wt: 166.18 g/mol
InChI Key: ZRPDRTVUKWZQPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-hydroxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(11)5-9-7/h3-5,11H,1-2H3

InChI Key

ZRPDRTVUKWZQPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)O

Origin of Product

United States

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